

Introduction: The Strategic Importance of the Pyrazole Scaffold

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Compound of Interest

Compound Name:	1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
CAS No.:	1248947-94-5
Cat. No.:	B2403734

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The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The success of pyrazole-containing drugs like Celecoxib (a COX-2 inhibitor) has cemented its status as a "privileged scaffold" in drug development.[5]

This guide focuses on a particularly strategic class of pyrazole derivatives: those bearing a 4-iodo and a 5-amino substitution pattern. This specific arrangement offers a powerful combination of features for the modern medicinal chemist:

- **The 5-Amino Group:** This functional group often acts as a critical hydrogen bond donor, enabling strong and specific interactions with biological targets like enzyme active sites.[1] It also serves as a versatile point for further chemical modification.
- **The 4-Iodo Group:** The carbon-iodine bond is a uniquely valuable synthetic handle.[6] Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions allows for the

systematic and efficient introduction of diverse molecular fragments, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds.[7][8]

This document provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 4-iodo-1H-pyrazol-5-amine derivatives, intended for researchers and scientists in the field of drug discovery.

Core Synthetic Strategies

The construction of 4-iodo-1H-pyrazol-5-amine derivatives relies on robust and regioselective chemical transformations. The general approach involves the initial formation of the 5-aminopyrazole core, followed by the selective introduction of the iodine atom at the C4 position.

Synthesis of the 5-Aminopyrazole Core

The most direct and widely adopted method for synthesizing the 5-aminopyrazole scaffold is the cyclocondensation reaction between a hydrazine derivative and a β -ketonitrile.[9] This reaction is highly efficient and allows for the introduction of substituents at the N1 position (from the hydrazine) and the C3 position (from the β -ketonitrile).

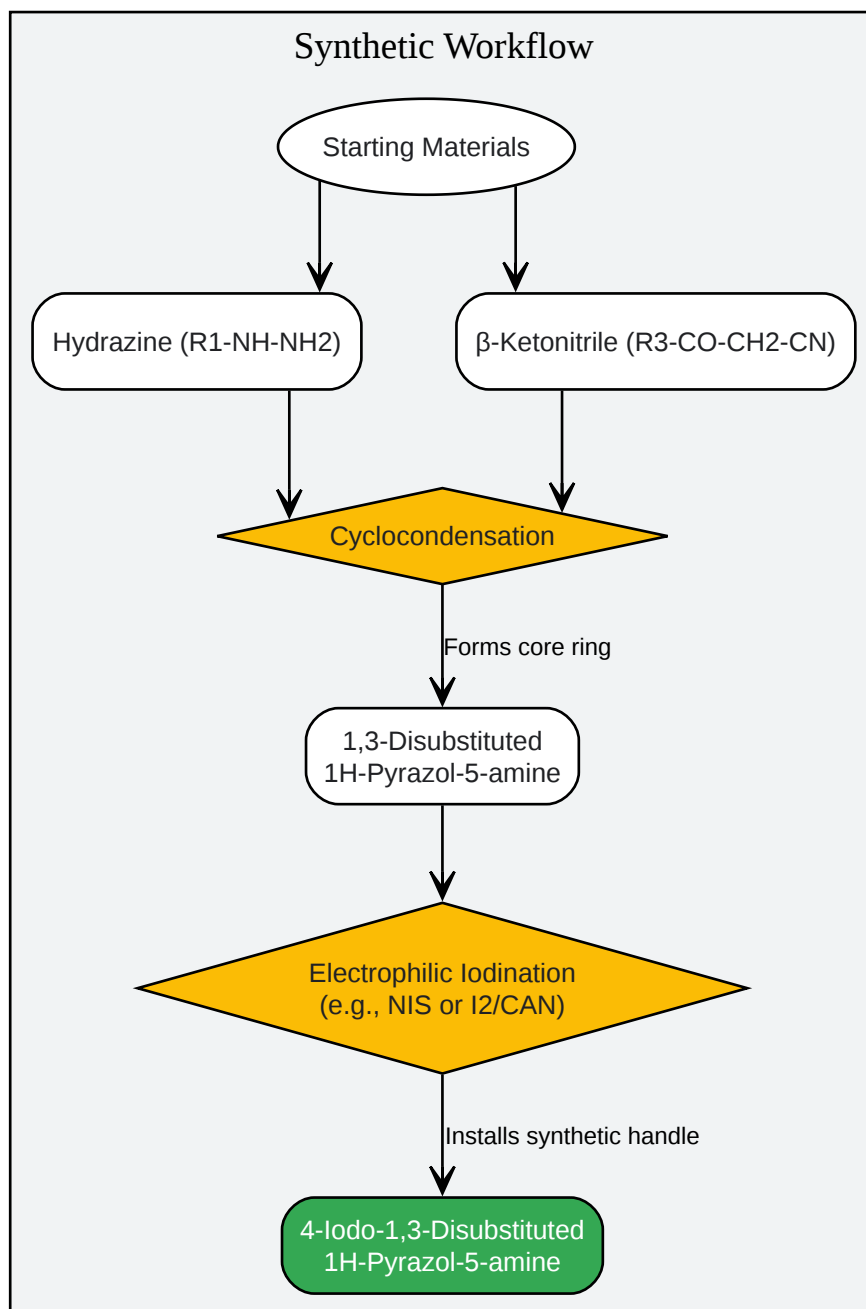
Regioselective C4-Iodination

Once the 5-aminopyrazole ring is formed, the next critical step is the introduction of iodine specifically at the C4 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution.

- N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for many heterocyclic systems. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.
- Iodine with an Oxidizing Agent: A combination of molecular iodine (I_2) with an oxidizing agent, such as Ceric Ammonium Nitrate (CAN), provides a highly regioselective method for the iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position.[7]

It is crucial to control the reaction conditions to avoid iodination at other positions. For instance, deprotonation with a strong base like n-butyllithium followed by quenching with iodine typically

leads to iodination at the C5 position, demonstrating the importance of choosing the appropriate methodology to achieve the desired C4-iodo isomer.[7]



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General synthetic pathway for 4-iodo-1H-pyrazol-5-amine derivatives.

Chemical Reactivity and Library Generation

The synthetic utility of the 4-iodo-1H-pyrazol-5-amine scaffold is most evident in its capacity for diversification through cross-coupling reactions. The C4-iodo group serves as a versatile linchpin for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

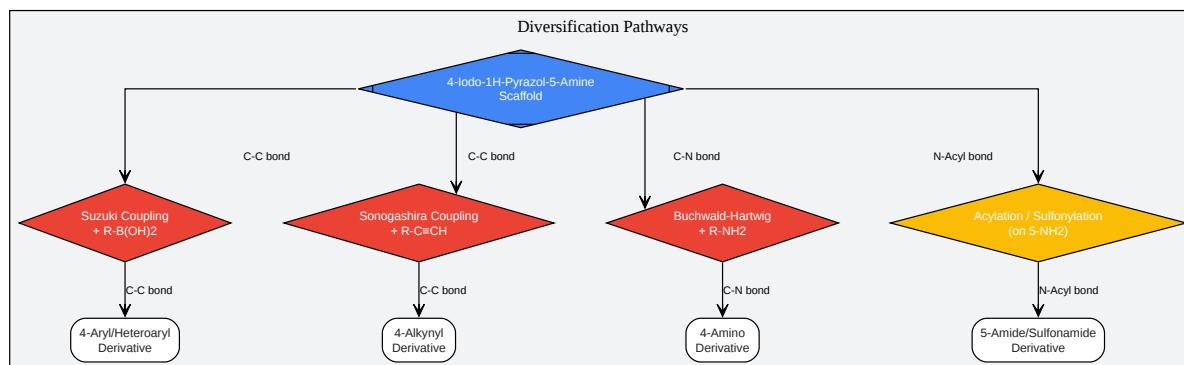
- **Suzuki-Miyaura Coupling:** This reaction, which couples the iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester), is one of the most powerful methods for forming new carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position, which is critical for probing interactions within protein binding pockets.^{[7][8]}
- **Sonogashira Coupling:** The coupling of the iodopyrazole with a terminal alkyne provides access to derivatives containing a carbon-carbon triple bond.^[7] This rigid linker is often used in drug design to orient functional groups in a specific vector.
- **Buchwald-Hartwig Amination:** This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing substituents at the C4 position.

Derivatization of the 5-Amino Group

The 5-amino group is nucleophilic and can be readily modified through reactions such as:

- **Acylation:** Formation of amides.
- **Sulfonylation:** Formation of sulfonamides.
- **Urea/Thiourea formation:** Reaction with isocyanates or isothiocyanates.

These modifications allow for fine-tuning of physicochemical properties like solubility and polarity, and can introduce additional hydrogen bonding interactions.



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Key derivatization reactions of the 4-iodo-1H-pyrazol-5-amine scaffold.

Applications in Medicinal Chemistry

The structural features of 4-iodo-1H-pyrazol-5-amine derivatives make them highly attractive for developing therapeutics across several disease areas.

Therapeutic Target Class	Rationale & Examples	Key References
Kinase Inhibitors	<p>The pyrazole ring is a well-established hinge-binding motif. The 5-amino group provides a key hydrogen bond, while the C4 position can be elaborated to access other regions of the ATP-binding site. Derivatives have been explored as inhibitors of p38MAPK and Bruton's tyrosine kinase (BTK).</p>	[1]
Anticancer Agents	<p>As many oncogenic pathways are driven by kinases, kinase inhibitors are a major class of anticancer drugs. Additionally, 5-aminopyrazole derivatives have shown direct cytotoxic activity against various cancer cell lines.</p>	[1][10]
Antibacterial Agents	<p>The pyrazole scaffold has been used to develop inhibitors of essential bacterial enzymes. For example, pyrazole derivatives have been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.</p>	[11]
Anti-inflammatory Agents	<p>Pyrazole derivatives are famously active as cyclooxygenase-2 (COX-2) inhibitors. The 4-iodo-5-amino scaffold provides a template</p>	[1][5]

for synthesizing novel analogues with potentially improved selectivity and pharmacokinetic profiles.

Detailed Experimental Protocols

The following protocols are generalized procedures derived from established methodologies for the synthesis and derivatization of related pyrazole compounds.^{[7][8][9]}

Protocol 1: Synthesis of a 1-Aryl-4-iodo-3-methyl-1H-pyrazol-5-amine

Step A: Synthesis of 1-Aryl-3-methyl-1H-pyrazol-5-amine

- To a solution of the desired arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol, add 3-oxobutanenitrile (1.0 eq).
- Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 1-aryl-3-methyl-1H-pyrazol-5-amine.

Step B: Iodination at the C4 Position

- Dissolve the 1-aryl-3-methyl-1H-pyrazol-5-amine (1.0 eq) from Step A in acetonitrile.
- Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

- Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).
- Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude material via column chromatography to afford the target 1-aryl-4-iodo-3-methyl-1H-pyrazol-5-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

- In a reaction vessel, combine the 4-iodopyrazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).
- Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the degassed mixture.
- Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the residue by column chromatography to obtain the 4-aryl-substituted pyrazole derivative.

Conclusion and Future Outlook

The 4-iodo-1H-pyrazol-5-amine scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability, combined with the proven biological relevance of the aminopyrazole core, provides a robust foundation for the development of novel therapeutics. The ability to systematically diversify the C4 position through reliable cross-coupling chemistry allows for the rapid generation of compound libraries to probe complex structure-activity relationships.

Future research will likely focus on applying this scaffold to a broader range of biological targets, including emerging target classes. The use of these derivatives in more advanced applications, such as the development of proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, represents an exciting frontier for this versatile chemical entity.

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